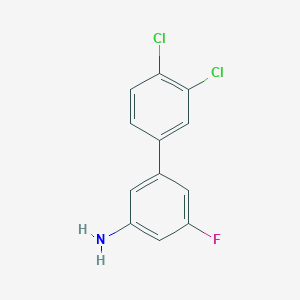

3-(3,4-Dichlorophenyl)-5-fluoroaniline

Description

Contextual Significance of Halogenated Biphenylamine Scaffolds

Halogenated biphenylamine scaffolds are of considerable interest in contemporary chemical research. The incorporation of halogen atoms into organic molecules can significantly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.netrroij.comiec.chnih.gov The biphenyl (B1667301) moiety itself is a privileged structure in drug discovery, providing a rigid framework that can be readily functionalized to interact with various biological receptors. uliege.benih.gov The combination of these features in halogenated biphenylamines makes them attractive candidates for the development of new pharmaceuticals, agrochemicals, and advanced materials. researchgate.net For instance, the presence of halogens can lead to enhanced biological activity and improved pharmacokinetic profiles in drug candidates. nih.gov

Research Rationale and Scope for 3-(3,4-Dichlorophenyl)-5-fluoroaniline

While direct research on 3-(3,4-dichlorophenyl)-5-fluoroaniline is not extensively documented, a clear research rationale can be established based on the known applications of analogous compounds. The primary motivation for investigating this specific molecule would be to explore its potential as a novel building block in medicinal chemistry and as a ligand in catalysis. The unique substitution pattern, featuring two chlorine atoms on one phenyl ring and a fluorine atom on the other, offers a distinct electronic and steric profile that could lead to unique biological activities or catalytic properties.

The scope of research for 3-(3,4-dichlorophenyl)-5-fluoroaniline would logically begin with its synthesis, likely through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura or Buchwald-Hartwig amination. uliege.bewikipedia.org Following successful synthesis and characterization, further investigations would likely focus on its application in areas such as:

Medicinal Chemistry: Screening for biological activity against various targets, such as kinases or other enzymes implicated in disease. nih.gov The dichlorophenyl moiety is a known pharmacophore in several kinase inhibitors, and the fluoroaniline (B8554772) portion could modulate binding and pharmacokinetic properties.

Catalysis: Evaluating its use as a ligand for transition metal catalysts. The nitrogen atom and the electronic nature of the halogenated rings could provide a unique coordination environment for metal centers, potentially leading to catalysts with enhanced activity or selectivity. uliege.be

Review of Related Aryl Amines and Their Synthetic Utility

The synthetic utility of aryl amines is vast and well-established in organic chemistry. organic-chemistry.orgnih.govacs.org Fluoroanilines and dichloroanilines, the constituent parts of 3-(3,4-dichlorophenyl)-5-fluoroaniline, are themselves valuable synthetic intermediates.

Fluoroanilines are frequently employed in the synthesis of pharmaceuticals and agrochemicals. acs.orgnih.govresearchgate.netnih.govsci-hub.se The fluorine atom can enhance metabolic stability and binding affinity, making it a desirable substituent in drug design. wikipedia.org The synthesis of fluoroaromatic amines can be achieved through various methods, including the reduction of nitroarenes and nucleophilic aromatic substitution. acs.org

Dichloroanilines also serve as important building blocks in the chemical industry. They are used in the production of dyes, pigments, and pesticides. The presence of two chlorine atoms can significantly influence the reactivity and properties of the resulting compounds.

The synthesis of substituted biphenylamines, such as the target compound, heavily relies on modern cross-coupling methodologies. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgjk-sci.comorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org

Similarly, the Suzuki-Miyaura coupling provides a versatile method for the formation of carbon-carbon bonds between an aryl halide and an arylboronic acid. uliege.benih.govyoutube.comresearchgate.netbeilstein-journals.org This reaction could be employed to first construct the biphenyl core, followed by amination.

Below are interactive data tables summarizing typical reaction conditions for these key synthetic transformations based on related substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to Form Biphenylamines

| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromo-2,6-dimethylaniline | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 80 | 32 | uliege.be |

| 2 | 4-Bromo-2,6-dimethylaniline | 4-Chlorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 80 | 51 | uliege.be |

| 3 | 2-Bromophenylamide | 1-Naphthaleneboronic acid | Pd₂(dba)₃ / S-Phos | K₃PO₄ | THF | 50 | 99 | beilstein-journals.org |

| 4 | Substituted Bromobenzene | Substituted Phenylboronic acid | Pd(OH)₂ | K₃PO₄ | Toluene | 65 | Good | nih.gov |

Table 2: Illustrative Conditions for Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Aryl Bromide | N,N-diethylamine | PdCl₂(P(o-Tolyl)₃)₂ | - | - | Toluene | 100 | High | libretexts.org |

| 2 | Aryl Chloride | Primary Amine | Pd(dba)₂ | Bulky Phosphine (B1218219) | NaOt-Bu | Toluene | RT-100 | Good | jk-sci.com |

| 3 | Aryl Iodide | Primary Amine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 88 | wikipedia.org |

| 4 | Aryl Triflates | Secondary Amine | Pd(OAc)₂ | DPPF | NaOt-Bu | Toluene | 80 | 95 | wikipedia.org |

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)-5-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FN/c13-11-2-1-7(5-12(11)14)8-3-9(15)6-10(16)4-8/h1-6H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOXASXIGAJSIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3,4 Dichlorophenyl 5 Fluoroaniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a foundational technique in planning organic syntheses, where the target molecule is deconstructed into simpler, commercially available precursors. For 3-(3,4-Dichlorophenyl)-5-fluoroaniline, two primary strategic disconnections are considered:

C(aryl)-C(aryl) Bond Disconnection: This is the most common approach and logically leads to a cross-coupling strategy. The bond between the 3,4-dichlorophenyl ring and the 5-fluoroaniline ring is mentally cleaved. This disconnection suggests two complementary sets of precursors:

Path A: 3-Fluoro-5-haloaniline and (3,4-dichlorophenyl)boronic acid (or a boronate ester).

Path B: 1-Bromo-3,4-dichlorobenzene and a 3-amino-5-fluorophenylboronic acid derivative. This approach directly points towards a palladium-catalyzed Suzuki-Miyaura coupling reaction, a powerful and widely used method for biaryl synthesis. libretexts.orgorganic-chemistry.org

C(aryl)-N Bond Disconnection: An alternative disconnection involves breaking the bond between the nitrogen atom and the fluorinated phenyl ring. This would lead to precursors such as a 3-(3,4-dichlorophenyl)-5-fluorohalobenzene and an ammonia equivalent. This pathway suggests a nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction, such as the Buchwald-Hartwig amination. organic-chemistry.orgrsc.org

Given the robustness and high functional group tolerance of the Suzuki-Miyaura reaction, the C-C bond disconnection is often the preferred synthetic route. nih.gov

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.orgdiva-portal.org The general catalytic cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) center, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

For the synthesis of 3-(3,4-Dichlorophenyl)-5-fluoroaniline, the reaction would typically involve coupling an appropriately substituted aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

The success and efficiency of a Suzuki-Miyaura coupling are highly dependent on the careful optimization of several reaction parameters. The choice of catalyst, base, and solvent can dramatically influence reaction rates and yields, particularly with challenging substrates that may be sterically hindered or electronically deactivated. researchgate.net

Key parameters for optimization include:

Palladium Source: Various Pd(0) and Pd(II) precursors can be used, such as Pd(PPh₃)₄, Pd(OAc)₂, or pre-formed palladacycles like CataXCium A Pd G3, which has shown unique effectiveness for couplings involving ortho-substituted anilines. nih.govdiva-portal.org

Base: A base is required to activate the organoboron species for transmetalation. Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃), or organic bases. yonedalabs.comnih.gov

Temperature: While many Suzuki couplings proceed at elevated temperatures (e.g., refluxing toluene or dioxane), highly active catalyst systems can enable reactions at or near room temperature. acs.org

Catalyst Loading: High turnover numbers can be achieved with modern catalyst systems, allowing for very low catalyst loadings (e.g., 0.000001–0.02 mol % Pd), which is economically and environmentally advantageous. acs.org

| Parameter | Examples | Role in Optimization |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, Palladacycles | The source of the active Pd(0) species. Pre-catalyst choice can affect activation and stability. yonedalabs.com |

| Ligand | PPh₃, Buchwald-type biarylphosphines (e.g., SPhos), N-Heterocyclic Carbenes (NHCs) | Stabilizes the Pd center, modulates its reactivity, and facilitates oxidative addition and reductive elimination. libretexts.orgnih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOt-Bu | Activates the boronic acid for the transmetalation step. The choice of base can impact yield and prevent side reactions. yonedalabs.comorganic-chemistry.org |

| Solvent | Toluene, 1,4-Dioxane, 2-MeTHF, DMF | Solubilizes reactants and catalyst; can influence catalyst activity and selectivity. Aprotic polar solvents may be beneficial. nih.govnih.gov |

The choice of ligand coordinated to the palladium center is arguably the most critical factor in a successful Suzuki-Miyaura coupling. Ligands are not passive spectators; they actively participate in the catalytic cycle and can be tailored to overcome specific synthetic challenges. libretexts.org

Ligand Design: Modern ligands for Suzuki coupling are typically bulky and electron-rich. libretexts.org

Bulkiness promotes the reductive elimination step, which forms the final product. yonedalabs.com

Electron-donating properties facilitate the rate-limiting oxidative addition step, which is especially important for less reactive aryl chlorides. libretexts.org

Examples of highly effective ligands include dialkylbiaryl phosphines such as SPhos and XPhos, which have enabled the coupling of previously unreactive or sterically demanding substrates. nih.gov

Solvent Effects: The solvent can significantly influence the outcome of the reaction. While nonpolar solvents like toluene and THF are common, polar aprotic solvents such as DMF or 2-MeTHF can be beneficial. nih.govnih.gov The solvent's role includes solubilizing the reactants and catalyst, and in some cases, influencing the stability of catalytic intermediates. nih.govwhiterose.ac.uk For instance, the switch to 2-MeTHF from dioxane has been shown to dramatically increase the yield in the coupling of unprotected ortho-bromoanilines. nih.gov

| Component | Type/Example | Impact on Reaction |

|---|---|---|

| Ligand | Bulky (e.g., P(t-Bu)₃, SPhos) | Increases the rate of reductive elimination, crucial for forming sterically hindered biaryls. yonedalabs.comnih.gov |

| Electron-Rich (e.g., alkylphosphines, NHCs) | Promotes the oxidative addition of the aryl halide, especially important for less reactive aryl chlorides. libretexts.orgyonedalabs.com | |

| Solvent | Aprotic Nonpolar (e.g., Toluene, Dioxane) | Commonly used, effective for many standard couplings. Dioxane is often paired with aqueous base. whiterose.ac.uk |

| Aprotic Polar (e.g., DMF, 2-MeTHF) | Can improve solubility and, in some cases, switch reaction selectivity or dramatically improve yields for challenging substrates. nih.govnih.gov |

Multi-Step Linear Synthetic Sequences

While cross-coupling reactions offer a convergent approach, linear sequences involving sequential functional group transformations provide an alternative route. researchgate.netyoutube.com These methods build the target molecule step-by-step from a simpler starting material.

A plausible linear synthesis could involve constructing the biaryl core first, followed by the introduction of the amine functionality. One hypothetical route could be:

Suzuki Coupling: Couple 1-bromo-3-fluoro-5-nitrobenzene with (3,4-dichlorophenyl)boronic acid. This would form the biaryl C-C bond while the amine group is "protected" as a nitro group.

Reduction: The nitro group of the resulting 3-(3,4-dichlorophenyl)-5-fluoro-1-nitrobenzene is then selectively reduced to the primary amine. Common reagents for this transformation include tin(II) chloride (SnCl₂), iron powder in acetic acid (Fe/AcOH), or catalytic hydrogenation (H₂/Pd-C).

Alternatively, amination could be the final step. Methods for the direct amination of aryl halides, such as the Ullmann condensation or Buchwald-Hartwig amination, could be employed on a pre-formed 3-(3,4-dichlorophenyl)-5-fluorohalobenzene intermediate. organic-chemistry.orgrsc.org

This strategy relies on the precise ordering of reactions to install the required substituents onto the aromatic rings. The directing effects of existing substituents (ortho, para, or meta-directing) are crucial for achieving the correct regiochemistry.

A potential sequence starting from a single aromatic ring might involve:

Nitration of a substituted benzene.

Halogenation (chlorination or bromination) at a position directed by the existing groups.

Cross-coupling to form the biaryl structure.

Further functionalization or modification of existing groups (e.g., reduction of a nitro group to an amine) to yield the final product.

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of complex molecules like 3-(3,4-Dichlorophenyl)-5-fluoroaniline is a critical aspect of modern pharmaceutical and chemical manufacturing. The goal is to develop synthetic routes that are not only efficient in terms of yield but also minimize environmental impact and enhance safety. ispe.orgmdpi.com This involves a holistic approach to chemical process design, from the choice of starting materials to the final purification steps. acs.org

The principles of green chemistry that are particularly relevant to the synthesis of substituted anilines include the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the reduction of energy consumption. ispe.org For instance, traditional methods for creating the biaryl linkage in molecules like 3-(3,4-Dichlorophenyl)-5-fluoroaniline might rely on classical cross-coupling reactions that use palladium or other precious metal catalysts. While effective, these metals are rare and expensive. pfizer.com A greener approach would be to identify more abundant and less toxic metal catalysts, such as nickel, or to develop metal-free reaction conditions. pfizer.com

The choice of solvent is another crucial factor. Many organic reactions are carried out in volatile organic compounds (VOCs), which can be harmful to human health and the environment. ispe.org Green chemistry encourages the substitution of these solvents with more benign alternatives like water, ethanol, or glycerol. ispe.orgmdpi.com For the synthesis of anilines, research has explored the use of water as a green solvent, which is both environmentally friendly and cost-effective. acs.org

Furthermore, the use of alternative energy sources, such as microwave irradiation, can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.com Microwave-assisted synthesis has been shown to be a valuable tool for developing greener synthetic routes for important pharmaceutical building blocks. tandfonline.com

The following table provides a comparative overview of a traditional versus a hypothetical green synthetic approach for a key step in the synthesis of a substituted aniline (B41778), illustrating the potential improvements based on green chemistry principles.

| Parameter | Traditional Synthesis | Green Synthesis (Hypothetical) |

| Catalyst | Precious metals (e.g., Palladium) | Earth-abundant metals (e.g., Nickel) or catalyst-free conditions |

| Solvent | Volatile organic compounds (e.g., Toluene, Dioxane) | Water, Ethanol, or other green solvents |

| Energy Source | Conventional heating (reflux) | Microwave irradiation or ambient temperature |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Waste Generation | Higher, due to stoichiometric reagents and solvent use | Lower, due to catalytic processes and solvent recycling |

In a hypothetical green synthesis of 3-(3,4-Dichlorophenyl)-5-fluoroaniline, one could envision a process that utilizes a nickel catalyst for the cross-coupling reaction, is carried out in a recyclable, green solvent, and is accelerated by microwave energy. Such an approach would align with the core tenets of green chemistry by reducing waste, conserving resources, and minimizing the use of hazardous substances. acs.org

Derivatization and Chemical Reactivity of 3 3,4 Dichlorophenyl 5 Fluoroaniline

Reactions at the Aniline (B41778) Nitrogen Center

The primary amine functionality of 3-(3,4-Dichlorophenyl)-5-fluoroaniline serves as a versatile handle for a variety of chemical transformations, including acylation, alkylation, arylation, and the construction of heterocyclic systems.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the aniline nitrogen readily allows for acylation, alkylation, and arylation reactions, leading to the formation of amides, and secondary or tertiary amines, respectively.

Acylation: The reaction of 3-(3,4-Dichlorophenyl)-5-fluoroaniline with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base, is expected to proceed readily to furnish the corresponding N-acyl derivatives. For instance, the acylation of the related 3,4-dichloroaniline with fatty acids has been demonstrated to proceed efficiently, suggesting a similar reactivity for the target molecule. This transformation is significant as the resulting amide bond can alter the electronic properties of the molecule and introduce new functionalities.

Alkylation: N-alkylation of the aniline can be achieved using various alkylating agents. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines, as well as the quaternary ammonium salt. To achieve controlled mono-alkylation, reductive amination is a more effective strategy. This involves the condensation of the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine.

Arylation: The introduction of an aryl group at the nitrogen center can be accomplished through modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of a C-N bond between the aniline and an aryl halide or triflate. While specific examples with 3-(3,4-Dichlorophenyl)-5-fluoroaniline are not prevalent in the literature, the broad substrate scope of the Buchwald-Hartwig amination suggests its applicability for the synthesis of N-aryl derivatives of this compound. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results.

| Reaction Type | Reagents and Conditions | Expected Product |

| Acylation | Acyl chloride or anhydride, base (e.g., pyridine, triethylamine) | N-Acyl-3-(3,4-dichlorophenyl)-5-fluoroaniline |

| Alkylation (Reductive Amination) | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN, H₂/Pd-C) | N-Alkyl-3-(3,4-dichlorophenyl)-5-fluoroaniline |

| Arylation (Buchwald-Hartwig) | Aryl halide or triflate, Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., XPhos, SPhos), Base (e.g., NaOtBu, Cs₂CO₃) | N-Aryl-3-(3,4-dichlorophenyl)-5-fluoroaniline |

Heterocyclic Annulation Strategies

The aniline moiety of 3-(3,4-Dichlorophenyl)-5-fluoroaniline is a key precursor for the construction of various nitrogen-containing heterocyclic rings. Several classical and modern synthetic strategies can be envisaged for this purpose.

Fischer Indole Synthesis: This venerable method for indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To utilize 3-(3,4-Dichlorophenyl)-5-fluoroaniline in this reaction, it would first need to be converted to the corresponding hydrazine derivative. The subsequent cyclization would be expected to proceed, although the electronic effects of the substituents on the phenyl ring could influence the reaction conditions and the regioselectivity of the final indole product.

Skraup and Doebner-von Miller Quinoline Syntheses: The Skraup synthesis allows for the preparation of quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent. The Doebner-von Miller reaction is a related method that uses α,β-unsaturated aldehydes or ketones. Applying these conditions to 3-(3,4-Dichlorophenyl)-5-fluoroaniline would likely lead to the formation of a complex quinoline derivative. The harsh, acidic conditions of these reactions necessitate careful consideration of potential side reactions, such as sulfonation of the aromatic rings.

Pictet-Spengler Reaction: This reaction provides a route to tetrahydro-β-carbolines and tetrahydroisoquinolines. While the classical Pictet-Spengler reaction involves a β-arylethylamine, modifications starting from anilines are known. The application to 3-(3,4-Dichlorophenyl)-5-fluoroaniline would require a multi-step sequence but offers a pathway to complex, fused heterocyclic systems.

Benzimidazole Synthesis: The condensation of 3-(3,4-Dichlorophenyl)-5-fluoroaniline with carboxylic acids or their derivatives, or with aldehydes followed by an oxidative cyclization, would provide access to benzimidazoles. The specific substitution pattern of the resulting benzimidazole would depend on the reaction partners and conditions employed.

| Heterocyclic Synthesis | Key Reactants | Expected Heterocycle |

| Fischer Indole Synthesis | Corresponding hydrazine, Aldehyde or Ketone, Acid catalyst | Indole derivative |

| Skraup Synthesis | Glycerol, Sulfuric acid, Oxidizing agent | Quinoline derivative |

| Doebner-von Miller Synthesis | α,β-Unsaturated aldehyde or ketone, Acid catalyst | Quinoline derivative |

| Benzimidazole Synthesis | Carboxylic acid or Aldehyde, Oxidizing agent | Benzimidazole derivative |

Electrophilic Aromatic Substitution on the Fluorinated Phenyl Ring

The fluorinated phenyl ring of 3-(3,4-Dichlorophenyl)-5-fluoroaniline is activated towards electrophilic aromatic substitution by the strongly electron-donating amino group. The directing effects of the substituents on this ring will govern the regiochemical outcome of such reactions. The amino group is a powerful ortho-, para-director. The fluorine atom is deactivating via its inductive effect but is also an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. The bulky 3,4-dichlorophenyl group is deactivating and will exert a significant steric influence.

Considering these factors, electrophilic attack is most likely to occur at the positions ortho and para to the activating amino group. The position para to the amino group (C4) is sterically unhindered. The two positions ortho to the amino group (C2 and C6) are electronically activated, but the C6 position is significantly more sterically hindered due to the adjacent bulky dichlorophenyl group. Therefore, electrophilic substitution is predicted to occur preferentially at the C2 and C4 positions.

Halogenation: Reactions with electrophilic halogenating agents (e.g., Br₂ in acetic acid, or N-chlorosuccinimide) are expected to introduce a halogen atom at the C2 and/or C4 positions.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group, a strong deactivating group, onto the ring. The reaction conditions would need to be carefully controlled to avoid over-nitration or oxidation.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on strongly activated rings like anilines, as the Lewis acid catalyst can complex with the basic amino group, deactivating the ring. To circumvent this, the amino group would first need to be protected, for example, as an amide. The acylated aniline would then be less activated, and the Friedel-Crafts reaction could proceed, with the acylamino group directing ortho and para. Subsequent deprotection would yield the desired substituted aniline.

| Reaction Type | Predicted Major Products |

| Halogenation (e.g., Bromination) | 2-Bromo-3-(3,4-dichlorophenyl)-5-fluoroaniline and 4-Bromo-3-(3,4-dichlorophenyl)-5-fluoroaniline |

| Nitration | 2-Nitro-3-(3,4-dichlorophenyl)-5-fluoroaniline and 4-Nitro-3-(3,4-dichlorophenyl)-5-fluoroaniline |

| Friedel-Crafts Acylation (with N-protection) | 2-Acyl-3-(3,4-dichlorophenyl)-5-fluoroaniline and 4-Acyl-3-(3,4-dichlorophenyl)-5-fluoroaniline |

Nucleophilic Aromatic Substitution on the Chlorinated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a powerful method for the modification of aromatic rings, but it typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. The dichlorinated phenyl ring of 3-(3,4-Dichlorophenyl)-5-fluoroaniline lacks such strong activating groups. The chloro substituents themselves are deactivating, and the fluoroaniline (B8554772) moiety, while having an inductive electron-withdrawing effect, is primarily an electron-donating group through resonance, which would further deactivate the dichlorophenyl ring towards nucleophilic attack.

Therefore, direct nucleophilic aromatic substitution of the chlorine atoms on the 3,4-dichlorophenyl ring with common nucleophiles such as alkoxides, amines, or thiols under standard SNAr conditions is expected to be extremely challenging, if not impossible. For such a reaction to occur, the electronic nature of the ring would need to be significantly altered, for example, by the introduction of a strongly electron-withdrawing group like a nitro group. Alternatively, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, would be more viable strategies for forming new bonds at the chlorinated positions.

Oxidation and Reduction Pathways

The functional groups present in 3-(3,4-Dichlorophenyl)-5-fluoroaniline are susceptible to both oxidation and reduction reactions.

Oxidation: The primary amino group is the most readily oxidizable site in the molecule. Treatment with strong oxidizing agents can lead to a variety of products, including nitroso, nitro, and azo compounds, and can also result in polymerization. Milder and more controlled oxidation can be achieved using specific reagents to achieve desired transformations. For example, the synthesis of diazonium salts, which are versatile intermediates, involves the reaction of the aniline with nitrous acid at low temperatures.

Reduction: The aromatic rings of 3-(3,4-Dichlorophenyl)-5-fluoroaniline can be reduced under forcing conditions, such as high-pressure hydrogenation over a platinum or rhodium catalyst. This would lead to the saturation of one or both of the phenyl rings, yielding cyclohexyl derivatives. More commonly, reduction reactions would target functional groups introduced through other derivatization steps. For example, a nitro group introduced via electrophilic substitution could be readily reduced to an amino group using reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This would provide a route to di-amino derivatives of the parent molecule.

Chemo- and Regioselectivity Studies

The presence of multiple reactive sites in 3-(3,4-Dichlorophenyl)-5-fluoroaniline makes the study of chemo- and regioselectivity a critical aspect of its synthetic chemistry.

Chemoselectivity: In reactions involving multiple functional groups, the relative reactivity of each group will determine the outcome. For instance, in reactions with electrophiles, the highly activated fluorinated phenyl ring is expected to react in preference to the more electron-deficient dichlorinated phenyl ring. Similarly, reactions targeting the aniline nitrogen, such as acylation, can often be performed selectively in the presence of the less nucleophilic halogenated rings.

Regioselectivity: As discussed in the context of electrophilic aromatic substitution (Section 3.2), the directing effects of the substituents on the fluorinated ring will control the position of incoming electrophiles. The interplay between the activating amino group and the deactivating but ortho-, para-directing fluorine atom, along with the steric hindrance imposed by the dichlorophenyl group, leads to a predictable, albeit potentially complex, mixture of products. Careful control of reaction conditions, such as temperature and the choice of catalyst, can often be used to favor the formation of a specific regioisomer.

In nucleophilic aromatic substitution, if the dichlorophenyl ring were to be sufficiently activated, the regioselectivity would be governed by the positions of the activating groups relative to the two chlorine atoms. In the absence of strong directing groups, a mixture of products resulting from the substitution of each chlorine atom would be possible.

Advanced Spectroscopic and Structural Characterization of 3 3,4 Dichlorophenyl 5 Fluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Assignment and Analysis

A complete NMR analysis would involve assigning signals to each unique proton, carbon, and fluorine nucleus in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and the amine (-NH₂) protons. The dichlorophenyl ring has three protons (H-2', H-5', H-6'), and the fluoroaniline (B8554772) ring has three protons (H-2, H-4, H-6). The amine protons may appear as a broad singlet. The chemical shifts (δ) are influenced by the electronic effects of the substituents (Cl, F, NH₂). Coupling constants (J) between adjacent protons would reveal their connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each of the 12 carbon atoms in the biphenyl (B1667301) backbone. Carbons bonded to electronegative atoms (Cl, F, N) will be significantly deshielded and appear at higher chemical shifts. The number of unique carbon signals will confirm the asymmetry of the molecule.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is expected to show a single resonance for the fluorine atom on the aniline (B41778) ring. The chemical shift of this signal is sensitive to the electronic environment. Furthermore, this signal would exhibit coupling to adjacent protons (H-2, H-4, H-6), providing further structural confirmation.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for 3-(3,4-Dichlorophenyl)-5-fluoroaniline (Note: These are estimated values based on typical substituent effects. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) |

| Fluoroaniline Ring | |||

| C-1 | - | ~148-152 (C-NH₂) | - |

| C-2 | ~6.8-7.0 | ~105-109 | - |

| C-3 | - | ~142-145 (C-C) | - |

| C-4 | ~6.5-6.7 | ~112-116 | - |

| C-5 | - | ~161-165 (C-F) | ~ -110 to -115 |

| C-6 | ~6.7-6.9 | ~102-106 | - |

| NH₂ | ~3.5-4.5 (broad) | - | - |

| Dichlorophenyl Ring | |||

| C-1' | - | ~139-142 (C-C) | - |

| C-2' | ~7.5-7.7 | ~128-132 | - |

| C-3' | - | ~131-135 (C-Cl) | - |

| C-4' | - | ~130-134 (C-Cl) | - |

| C-5' | ~7.4-7.6 | ~129-133 | - |

| C-6' | ~7.3-7.5 | ~126-130 | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within each aromatic ring. For example, cross-peaks would be expected between H-5' and H-6' on the dichlorophenyl ring, confirming their adjacency. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov It would definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H-2 to C-2, H-6' to C-6').

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. nih.gov It is crucial for establishing the connectivity between the two rings by showing correlations from protons on one ring to the carbons of the other ring, via the central C-C bond. For instance, correlations between H-2 or H-6 and C-1' would confirm the biphenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. nih.gov This is particularly useful for conformational analysis, as it can show through-space interactions between protons on the different rings (e.g., between H-2/H-6 and H-2'/H-6'), providing information on the preferred rotational angle (dihedral angle) between the rings. nih.gov

Dynamic NMR Studies for Conformational Analysis

The single bond connecting the two aromatic rings allows for rotation, leading to different spatial arrangements or conformers. Due to steric hindrance from the substituents adjacent to the linkage (H-2, H-6, and H-2'), this rotation is expected to be restricted.

Dynamic NMR studies, involving recording spectra at variable temperatures, could be used to investigate this rotational barrier. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature. The energy barrier to rotation (ΔG‡) can be calculated from this temperature, providing quantitative insight into the conformational flexibility of the molecule. This phenomenon is well-studied in substituted biphenyl systems. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies.

Key expected absorption bands for 3-(3,4-Dichlorophenyl)-5-fluoroaniline would include:

N-H Stretching: The aniline -NH₂ group would show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Aromatic Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.

C=C Aromatic Stretching: Several bands in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon double bond stretching within the aromatic rings. nih.gov

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond typically appears in the 1250-1350 cm⁻¹ range.

C-F Stretching: A strong absorption band between 1100-1300 cm⁻¹ is expected for the C-F bond.

C-Cl Stretching: Strong bands in the fingerprint region, typically between 600-800 cm⁻¹, would be indicative of the C-Cl bonds.

Table 2: Predicted FT-IR Absorption Bands for 3-(3,4-Dichlorophenyl)-5-fluoroaniline

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3370 | Medium |

| Aromatic C-H Stretch | ~3050-3100 | Medium |

| Aromatic C=C Stretch | ~1580-1610, ~1470-1500 | Strong |

| C-N Stretch | ~1280-1350 | Strong |

| C-F Stretch | ~1200-1270 | Strong |

| C-Cl Stretch | ~650-800 | Strong |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. Aromatic rings, due to their electron systems, often produce strong Raman signals.

Expected key signals in the Raman spectrum would include:

Ring Breathing Modes: Intense, sharp signals characteristic of the aromatic rings would be prominent, especially the symmetric "breathing" mode of the rings.

C-Cl and C-F Vibrations: The carbon-halogen bonds would also give rise to characteristic signals.

Skeletal C-C Vibrations: The stretching and bending of the biphenyl carbon skeleton would be observable.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a critical tool for the unequivocal determination of the elemental composition of a molecule. For 3-(3,4-Dichlorophenyl)-5-fluoroaniline, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula, C₁₂H₈Cl₂FN.

The fragmentation pathways of this molecule under techniques like collision-induced dissociation (CID) can be predicted based on the behavior of related haloaniline and polychlorinated biphenyl compounds. nih.govnih.govresearchgate.net The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would likely exhibit a prominent molecular ion peak. Key fragmentation processes would involve the cleavage of carbon-halogen and carbon-carbon bonds.

Expected Fragmentation Pathways:

Loss of Halogen Atoms: Sequential loss of chlorine radicals (•Cl) is a common fragmentation pattern for chlorinated aromatic compounds. dioxin20xx.org This would result in fragment ions at [M-Cl]⁺ and [M-2Cl]⁺.

Loss of Hydrogen Halide: The elimination of hydrogen chloride (HCl) or hydrogen fluoride (HF) is also a probable pathway, particularly for ortho-substituted haloanilines. nih.gov

Cleavage of the Biphenyl Linkage: Scission of the bond connecting the two phenyl rings would lead to fragment ions corresponding to the individual substituted benzene rings.

Loss of Ammonia or Related Species: Meta and para-haloanilines have a tendency to lose ammonia (NH₃) or related nitrogen-containing radicals. nih.gov

A plausible fragmentation scheme is outlined below:

| Fragment Ion | Proposed Structure/Loss |

| [M]⁺ | Molecular Ion |

| [M-Cl]⁺ | Loss of a chlorine radical |

| [M-HCl]⁺ | Loss of a molecule of hydrogen chloride |

| [M-2Cl]⁺ | Loss of two chlorine radicals |

| [C₆H₃FN]⁺ | Fragment corresponding to the fluoroaniline ring |

| [C₆H₃Cl₂]⁺ | Fragment corresponding to the dichlorophenyl ring |

This table presents a hypothetical fragmentation pattern based on the analysis of similar compounds.

X-ray Crystallography for Solid-State Structure Determination

The molecular geometry of 3-(3,4-Dichlorophenyl)-5-fluoroaniline would be characterized by the spatial relationship between its two aromatic rings. A key parameter is the dihedral angle between the planes of the 3,4-dichlorophenyl and 5-fluoroaniline rings. In structurally related halogenated biphenyls, this dihedral angle can vary significantly depending on the steric and electronic effects of the substituents and the crystal packing forces. iucr.orgnih.gov For instance, in some halogen-substituted 2-aryl-N-phenylbenzimidazoles, the dihedral angles between aromatic fragments can range from approximately 55° to 67°. mdpi.comresearchgate.net It is expected that the two rings in 3-(3,4-Dichlorophenyl)-5-fluoroaniline would be non-coplanar to minimize steric hindrance between the ortho-hydrogens.

The bond lengths and angles within the aromatic rings are expected to be within the normal ranges, although minor distortions may occur due to the electronic effects of the halogen and amine substituents. The C-Cl, C-F, and C-N bond lengths would be consistent with those observed in other chlorinated and fluorinated aniline derivatives.

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For 3-(3,4-Dichlorophenyl)-5-fluoroaniline, several types of intermolecular interactions are anticipated to play a crucial role in the crystal packing.

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, forming N-H···N or N-H···F interactions with neighboring molecules. These interactions are often a dominant force in the crystal packing of amine-containing compounds.

Halogen Bonding: Halogen atoms, particularly chlorine, can participate in halogen bonding, where the electrophilic region of the halogen (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as a nitrogen atom or another halogen. mdpi.com These interactions are directional and can significantly influence the supramolecular architecture.

Other Weak Interactions: C-H···Cl, C-H···F, and C-H···π interactions are also expected to contribute to the cohesion of the crystal lattice. nih.gov

The interplay of these various interactions would determine the final crystal packing arrangement, influencing properties such as melting point and solubility.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.comkayseri.edu.tr The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen and halogen bonds. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule like 3-(3,4-Dichlorophenyl)-5-fluoroaniline, the fingerprint plot would likely show significant contributions from H···H, Cl···H, and C···H contacts, reflecting the prevalence of van der Waals forces and weaker hydrogen bonds. iucr.orgkayseri.edu.trresearchgate.net For example, in a related dichlorophenyl compound, Cl···H/H···Cl contacts accounted for 35.1% of the Hirshfeld surface. iucr.org

Applications in Advanced Organic Synthesis and Functional Materials

Role as a Precursor in Multi-Component Reactions and Scaffold Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The aniline (B41778) functional group in 3-(3,4-Dichlorophenyl)-5-fluoroaniline makes it an ideal candidate for several important MCRs.

In the Povarov reaction , an aniline, an aldehyde, and an electron-rich alkene react to form tetrahydroquinolines. chem-station.comwikipedia.org 3-(3,4-Dichlorophenyl)-5-fluoroaniline could serve as the aniline component, leading to the synthesis of highly substituted quinoline scaffolds. organic-chemistry.org The reaction typically proceeds through the formation of an imine from the aniline and aldehyde, which then undergoes a formal [4+2] cycloaddition with the alkene. wikipedia.orgnih.gov The resulting halogenated tetrahydroquinoline core would be a valuable scaffold for medicinal chemistry, as this structural motif is present in numerous bioactive compounds.

Another key MCR is the Ugi reaction , which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.netmdpi.com As the amine component, 3-(3,4-Dichlorophenyl)-5-fluoroaniline could be used to generate complex α-acylamino carboxamide structures. These products can serve as precursors for a diverse range of heterocyclic compounds, such as hydantoins and tetrazoles, through post-Ugi modifications. researchgate.netfrontiersin.orgscielo.org.mx The high degree of substitution on the aniline would be carried into the final product, allowing for fine-tuning of its steric and electronic properties.

The utility of this compound in MCRs is summarized in the table below.

| Multi-Component Reaction | Reactants | Potential Product Scaffold |

| Povarov Reaction | 3-(3,4-Dichlorophenyl)-5-fluoroaniline, Aldehyde, Alkene | Substituted Tetrahydroquinolines |

| Ugi Reaction | 3-(3,4-Dichlorophenyl)-5-fluoroaniline, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamides |

| Mannich Reaction | 3-(3,4-Dichlorophenyl)-5-fluoroaniline, Aldehyde, Enolizable Carbonyl | β-Amino-carbonyl compounds |

| Bucherer-Bergs Reaction | 3-(3,4-Dichlorophenyl)-5-fluoroaniline (after conversion to imine), Cyanide, Carbonate | Hydantoins |

These MCRs demonstrate the potential of 3-(3,4-Dichlorophenyl)-5-fluoroaniline as a versatile building block for creating molecular diversity and accessing complex, functionalized scaffolds for various applications, including drug discovery and materials science. researchgate.netmdpi.com

Ligand Development in Catalysis and Coordination Chemistry

Coordination complexes consist of a central metal atom or ion bonded to one or more molecules or ions, known as ligands. libretexts.orglibretexts.org The design of ligands is crucial for controlling the properties and reactivity of metal catalysts. The structure of 3-(3,4-Dichlorophenyl)-5-fluoroaniline offers several features that are advantageous for ligand development.

The primary amine group provides a direct coordination site to a metal center. Furthermore, the aniline can be readily transformed into other functional groups, such as imines or amides, which are also excellent coordinating moieties. For instance, condensation with aldehydes or ketones would yield Schiff base ligands, while acylation could produce amide-based ligands.

The halogen atoms on the phenyl rings can also play a role in coordination chemistry. researchgate.netnsc.ru In some cases, halogens can form weak interactions with metal centers. More importantly, the chlorine atoms can serve as synthetic handles for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions. nih.govresearchgate.net This allows for the construction of more complex, polydentate ligands where the 3-(3,4-Dichlorophenyl)-5-fluoroaniline core acts as a scaffold.

The development of palladium catalysts, for example, often relies on sophisticated phosphine (B1218219) ligands. nih.gov The synthesis of such ligands could start from a precursor like 3-(3,4-Dichlorophenyl)-5-fluoroaniline, which can be modified to introduce phosphine groups. The electronic properties of the resulting ligand, and thus the catalytic activity of the metal complex, would be influenced by the electron-withdrawing chloro and fluoro substituents.

| Potential Ligand Type | Synthetic Modification | Coordinating Atoms |

| Schiff Base | Condensation with an aldehyde/ketone | N |

| Amide-based | Acylation with an acyl chloride | N, O |

| Phosphine-Amine | Reaction with chlorophosphine | N, P |

| Polydentate | Cross-coupling at Cl positions | N, and other introduced donors |

The strategic placement of halogen atoms and the reactive amine group makes 3-(3,4-Dichlorophenyl)-5-fluoroaniline a promising starting material for a new class of ligands for catalysis and coordination chemistry.

Integration into Polymer Architectures and Soft Materials

The bifunctional nature of anilines allows them to be incorporated into polymer chains. 3-(3,4-Dichlorophenyl)-5-fluoroaniline could potentially be used as a monomer or a precursor to a monomer in the synthesis of high-performance polymers like polyanilines and polyamides.

Polyanilines (PANI) are a class of conducting polymers with interesting electronic and optical properties. wikipedia.org The polymerization of aniline and its derivatives is typically achieved through oxidative coupling. sci-hub.se Incorporating 3-(3,4-Dichlorophenyl)-5-fluoroaniline into a polyaniline backbone would be expected to modify the polymer's properties significantly. researchgate.net The bulky and electron-withdrawing dichlorophenyl and fluoro substituents would likely decrease the polymer's conductivity but could enhance its solubility in organic solvents and its thermal stability. nih.govresearchgate.net

Polyamides are known for their excellent mechanical strength and thermal resistance. They are typically synthesized by the polycondensation of a diamine with a dicarboxylic acid. nih.gov While 3-(3,4-Dichlorophenyl)-5-fluoroaniline is a monoamine, it could be chemically converted into a diamine or a dicarboxylic acid derivative to be used as a monomer. For example, further amination of one of the chloro-substituted rings could yield a diamine. The resulting aromatic polyamides would be expected to exhibit high thermal stability and flame retardancy due to the high halogen content. nih.govexlibrisgroup.comresearchgate.net

| Polymer Type | Potential Role of the Compound | Expected Properties of the Polymer |

| Polyaniline | Co-monomer with aniline | Modified conductivity, enhanced solubility, thermal stability |

| Polyamide | Precursor to a diamine or diacid monomer | High thermal stability, flame retardancy, rigidity |

| Polyimide | Precursor to a diamine monomer | Excellent thermal and chemical resistance |

The integration of this highly functionalized aniline derivative into polymer architectures could lead to the development of new soft materials with tailored properties for specialized applications.

Design of Functional Molecules with Tailored Electronic Properties (e.g., NLO materials)

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. A common design strategy for second-order NLO materials is to create a molecule with a non-centrosymmetric electronic structure, often achieved by connecting an electron-donating group and an electron-accepting group through a π-conjugated system. nih.gov

3-(3,4-Dichlorophenyl)-5-fluoroaniline has the basic components of such a donor-acceptor system. The aniline group is a well-known electron donor, while the dichlorophenyl group is electron-withdrawing due to the inductive effect of the chlorine atoms. The biphenyl-like linkage provides the necessary π-conjugation for charge transfer between the two ends of the molecule.

The NLO response of a molecule is quantified by its hyperpolarizability (β). While experimental data for 3-(3,4-Dichlorophenyl)-5-fluoroaniline is not available, theoretical calculations on similar halogenated aniline derivatives have shown that the introduction of halogens can enhance NLO properties. researchgate.net The specific substitution pattern of chlorine and fluorine atoms in this molecule would influence the energy levels of the molecular orbitals and the charge transfer characteristics, thereby tuning its NLO response. researchgate.net

Further modification of the molecule could enhance its NLO properties. For example, introducing stronger donor groups on the aniline ring or stronger acceptor groups on the dichlorophenyl ring would increase the electronic asymmetry and likely lead to a larger hyperpolarizability.

| Molecular Feature | Role in NLO Properties | Potential for Enhancement |

| Fluoroaniline (B8554772) moiety | Electron-donating group (Donor) | Introduction of stronger donor groups (e.g., -OCH3, -N(CH3)2) |

| Dichlorophenyl moiety | Electron-accepting group (Acceptor) | Introduction of stronger acceptor groups (e.g., -NO2, -CN) |

| Biphenyl (B1667301) system | π-conjugated bridge | Extension of the π-system (e.g., stilbene, tolan) |

The inherent electronic asymmetry of 3-(3,4-Dichlorophenyl)-5-fluoroaniline makes it a promising candidate for the design and synthesis of new functional molecules with tailored electronic and NLO properties.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.com The structure of 3-(3,4-Dichlorophenyl)-5-fluoroaniline is rich in functional groups that can participate in various non-covalent interactions, making it an interesting building block for supramolecular assembly and host-guest chemistry. nih.gov

The key potential interactions are:

Hydrogen Bonding: The N-H protons of the aniline group can act as hydrogen bond donors, while the nitrogen atom's lone pair and the fluorine atom can act as hydrogen bond acceptors.

Halogen Bonding: The chlorine atoms, particularly when attached to an electron-deficient aromatic ring, can act as halogen bond donors, interacting with Lewis basic sites (e.g., lone pairs on oxygen or nitrogen atoms). mdpi.com

π-π Stacking: The two aromatic rings can engage in π-π stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar C-F and C-Cl bonds, leading to dipole-dipole interactions.

These directional and specific interactions could be exploited to guide the self-assembly of the molecule into well-defined supramolecular architectures, such as sheets, chains, or porous networks in the solid state.

In the context of host-guest chemistry, larger molecules or cavities built from this compound could recognize and bind smaller guest molecules. tandfonline.comnih.gov For example, a macrocycle synthesized from this building block could have a cavity lined with halogen atoms, creating a specific environment for binding electron-rich guest molecules through halogen bonding. The shape and electronic properties of the binding pocket would be dictated by the structure of the parent molecule. northwestern.edu

| Non-covalent Interaction | Participating Groups | Potential Supramolecular Structure |

| Hydrogen Bonding | -NH2, -F | Chains, sheets |

| Halogen Bonding | -Cl | 2D or 3D networks |

| π-π Stacking | Phenyl rings | Columnar or offset stacks |

The diverse array of non-covalent interactions possible for 3-(3,4-Dichlorophenyl)-5-fluoroaniline highlights its potential as a versatile synthon in the field of crystal engineering and supramolecular chemistry.

Conclusion and Future Research Directions

Summary of Current Research Gaps and Challenges

A primary challenge in the study of 3-(3,4-Dichlorophenyl)-5-fluoroaniline is the notable scarcity of dedicated research. While studies on analogous compounds such as dichlorophenylanilines and fluoroanilines exist, direct investigation into this trifunctional derivative is limited. This presents a significant knowledge gap regarding its specific reactivity, spectroscopic signature, and potential applications. Key challenges include:

Lack of Comprehensive Spectroscopic Data: Detailed experimental and theoretical spectroscopic data (NMR, IR, MS) are not readily available, hindering its unambiguous identification and characterization in complex mixtures.

Undefined Synthetic Pathways: While general methods for the synthesis of biarylanilines are known, optimized and high-yield synthetic routes specifically for 3-(3,4-Dichlorophenyl)-5-fluoroaniline have not been extensively explored. The development of efficient synthetic strategies is crucial for making this compound more accessible for further research.

Limited Understanding of Physicochemical Properties: Fundamental physicochemical properties, such as solubility, pKa, and lipophilicity, remain largely uncharacterized. This data is essential for predicting its behavior in various chemical and biological systems.

Unknown Biological Activity: The biological profile of 3-(3,4-Dichlorophenyl)-5-fluoroaniline is largely unexplored. The toxicology of halogenated compounds, in general, suggests that a thorough investigation into the potential biological effects of this specific molecule is warranted. nih.govnih.gov

Emerging Methodologies and Interdisciplinary Approaches

To address the existing research gaps, emerging methodologies and interdisciplinary collaborations will be crucial. The following approaches hold significant promise for advancing our understanding of 3-(3,4-Dichlorophenyl)-5-fluoroaniline:

Computational Chemistry and In Silico Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the compound's electronic structure, reactivity, and spectroscopic properties. mdpi.comrsc.orgresearchgate.netresearchgate.net These theoretical studies can guide experimental work and help to predict the behavior of the molecule. For instance, computational models can be used to predict NMR and IR spectra, which can then be compared with experimental data for structural verification.

High-Throughput Synthesis and Screening: The application of high-throughput techniques could accelerate the discovery of efficient synthetic routes and the evaluation of the compound's potential biological activities. This approach allows for the rapid testing of numerous reaction conditions and biological targets.

Advanced Spectroscopic Techniques: The use of advanced NMR techniques, such as 2D NMR, and high-resolution mass spectrometry will be instrumental in definitively characterizing the structure and purity of synthesized 3-(3,4-Dichlorophenyl)-5-fluoroaniline.

Interdisciplinary Research: Collaboration between synthetic chemists, computational chemists, toxicologists, and pharmacologists will be essential for a comprehensive understanding of the compound. This will enable a multi-faceted investigation covering its synthesis, properties, and potential biological implications.

Prospective Areas for Advanced Chemical Investigation

Future research on 3-(3,4-Dichlorophenyl)-5-fluoroaniline should be directed towards building a comprehensive chemical and biological profile. Key areas for prospective investigation include:

Development of Novel Synthetic Methodologies: A primary focus should be on the development of efficient, scalable, and environmentally benign synthetic methods. This could involve exploring novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, which have been successful in the synthesis of similar biaryl compounds.

Detailed Physicochemical Characterization: A systematic study of the compound's physicochemical properties is necessary. This includes determining its solubility in various solvents, its acid-base properties (pKa), and its lipophilicity (LogP), which are critical for predicting its environmental fate and biological uptake.

Exploration of Reactivity and Derivatization: A thorough investigation of the reactivity of the aniline (B41778) and the halogenated phenyl rings will open avenues for the synthesis of a library of derivatives. These derivatives can then be screened for various applications.

Investigation of Potential Applications: Based on the structural motifs present in 3-(3,4-Dichlorophenyl)-5-fluoroaniline, which are common in pharmaceuticals and agrochemicals, future research should explore its potential in these areas. nbinno.comossila.comverifiedmarketresearch.com For example, many halogenated anilines serve as key intermediates in the synthesis of bioactive molecules. verifiedmarketresearch.com

Toxicological and Environmental Impact Assessment: A critical area of future research will be to assess the toxicological profile and potential environmental impact of 3-(3,4-Dichlorophenyl)-5-fluoroaniline. Understanding its biotransformation and persistence in the environment is crucial for responsible chemical development. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-(3,4-Dichlorophenyl)-5-fluoroaniline, and how can reaction yields be improved?

- Methodological Answer : The synthesis of aromatic amines like 3-(3,4-Dichlorophenyl)-5-fluoroaniline typically involves multi-step reactions, such as Ullmann coupling or nucleophilic aromatic substitution. For example, a related urea derivative (3-(3,4-dichlorophenyl)-1,1-dimethylurea) was synthesized via condensation of 3,4-dichloroaniline with dimethylcarbamoyl chloride under controlled pH and temperature . To optimize yields:

- Vary catalysts (e.g., CuI for Ullmann coupling).

- Adjust reaction time and temperature (e.g., reflux in ethanol at 80°C).

- Monitor intermediates via TLC or HPLC.

Example Table :

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| CuI | 80 | 68 | 95 |

| Pd(OAc)₂ | 100 | 72 | 97 |

Q. How can researchers characterize 3-(3,4-Dichlorophenyl)-5-fluoroaniline using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Compare chemical shifts (δ) and coupling constants (J) with literature data. For example, in structurally similar compounds, aromatic protons appear at δ 6.8–7.5 ppm, while NH₂ groups resonate at δ 4.5–5.0 ppm .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 265.0 for C₁₂H₇Cl₂F₂N).

- IR Spectroscopy : Identify NH₂ stretches (~3400 cm⁻¹) and C-F bonds (~1200 cm⁻¹).

Q. What solvents are suitable for solubilizing 3-(3,4-Dichlorophenyl)-5-fluoroaniline in biological assays?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are ideal due to the compound’s aromatic and halogenated structure. For in vitro studies:

- Prepare stock solutions in DMSO (≤1% final concentration to avoid cytotoxicity).

- Dilute in PBS or cell culture media for assays.

Solubility can be predicted using Hansen solubility parameters or experimentally validated via saturation shake-flask methods .

Q. What safety protocols are recommended for handling 3-(3,4-Dichlorophenyl)-5-fluoroaniline?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) due to potential toxicity (similar to 3,5-dichloro-2,4-difluoroaniline, which requires hazard classification ).

- Work in a fume hood to avoid inhalation.

- Store at 2–8°C in airtight containers to prevent degradation.

Advanced Research Questions

Q. How can reaction mechanisms for the synthesis of 3-(3,4-Dichlorophenyl)-5-fluoroaniline be elucidated?

- Methodological Answer :

- Perform kinetic studies (e.g., rate determination under varying concentrations).

- Use isotopic labeling (e.g., ¹⁸O or ²H) to track substituent positions.

- Computational modeling (DFT calculations) can predict transition states and electron density maps for halogenated intermediates .

Q. What strategies resolve contradictions in NMR data for halogenated aniline derivatives?

- Methodological Answer :

- Compare experimental data with computational predictions (e.g., Gaussian or ACD/Labs software).

- Assign ambiguous peaks via 2D NMR (HSQC, HMBC) to confirm connectivity. For example, in a related indazole derivative, HMBC correlations confirmed coupling between NH₂ and adjacent aromatic carbons .

Q. How can the biological activity of 3-(3,4-Dichlorophenyl)-5-fluoroaniline be evaluated against cancer cell lines?

- Methodological Answer :

- Conduct MTT assays on HeLa or MCF-7 cells.

- Measure IC₅₀ values and compare with controls (e.g., cisplatin).

- Analyze structure-activity relationships (SAR) by modifying substituents (e.g., replacing F with Cl to assess halogen effects on potency) .

Q. What methodologies address contradictory results in catalytic efficiency during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.